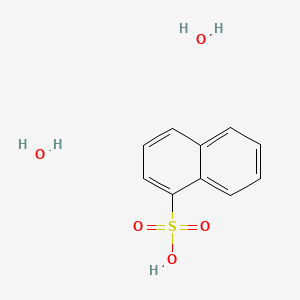

Naphthalene-1-sulfonic acid dihydrate

Description

Properties

IUPAC Name |

naphthalene-1-sulfonic acid;dihydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3S.2H2O/c11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10;;/h1-7H,(H,11,12,13);2*1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBWFYBZWCZOBLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)O.O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonating Agents and Solvent Systems

Chlorosulfonic acid (ClSO₃H) and concentrated sulfuric acid (H₂SO₄) are the primary sulfonating agents. Chlorosulfonic acid offers higher reactivity, enabling reactions at lower temperatures (0–5°C), which favor the formation of the 1-sulfonic acid isomer due to kinetic control. For example, a molar ratio of 1:1.1:3 (naphthalene:chlorosulfonic acid:solvent) in o-nitroethylbenzene solvent achieves 97% purity of the 1-isomer. In contrast, 98% sulfuric acid requires higher temperatures (0–40°C) and results in a mixture containing 83–85% 1-naphthalenesulfonic acid and 15–17% 2-isomer.

Table 1: Comparison of Sulfonating Agents

Kinetic vs. Thermodynamic Control

Lower temperatures (below 60°C) favor the 1-isomer as the kinetic product, while temperatures above 160°C shift the equilibrium toward the thermodynamically stable 2-isomer. For instance, sulfonation at 50°C produces a solution dominated by 1-naphthalenesulfonic acid, whereas heating naphthalene with sulfuric acid to 160°C yields primarily the 2-isomer. This dichotomy necessitates precise temperature regulation during industrial-scale synthesis.

Isolation and Purification Strategies

Isolating the 1-isomer from reaction mixtures contaminated with the 2-isomer requires selective precipitation and filtration techniques.

Salting-Out with Magnesium or Sodium Salts

Adding magnesium sulfate (MgSO₄) or sodium chloride (NaCl) precipitates the magnesium or sodium salt of the 2-isomer, which is then removed by filtration. The remaining filtrate, rich in 1-naphthalenesulfonic acid, is concentrated under reduced pressure, cooled to crystallize the dihydrate, and washed to remove residual salts. This method achieves ~90% recovery but risks occluding salts in the final product if recrystallization is omitted.

Ortho-Toluidine Salt Precipitation

A patent-pending method isolates the 1-isomer as the ortho-toluidine salt. Adding ortho-toluidine to the sulfonation mixture selectively precipitates the 1-naphthalenesulfonic acid salt, which is filtered and purified. Distilling the ortho-toluidine from the fusion mixture allows its reuse, enhancing cost-efficiency. This approach yields a product with ≤2% 2-isomer contamination, superior to traditional salting-out methods.

Table 2: Isolation Efficiency by Method

Crystallization and Drying

The final dihydrate is obtained by crystallizing the free acid or its salts from aqueous solutions.

Crystallization Conditions

Hot water is used to dissolve the crude sulfonic acid, followed by slow cooling to induce crystallization. Seeding the solution with 1-naphthalenesulfonic acid crystals accelerates nucleation and improves crystal size uniformity. For example, cooling a saturated solution from 100°C to 20°C over 12 hours yields needle-like crystals of the dihydrate.

Drying Protocols

Crystals are vacuum-filtered and washed with ice-cold water to remove residual sulfuric acid. Drying at 100°C for 4–6 hours ensures complete dehydration of the dihydrate, though excessive heating risks decomposition. Industrial dryers often use nitrogen-purged ovens to prevent oxidation.

Industrial-Scale Optimization

Solvent Recovery

o-Nitroethylbenzene, used in chlorosulfonic acid-based sulfonation, is recovered via distillation and reused, reducing raw material costs. Similarly, ortho-toluidine is distilled from fusion mixtures and recycled.

Waste Management

Calcium hydroxide (Ca(OH)₂) neutralizes spent sulfuric acid, generating calcium sulfate (CaSO₄), which is filtered and disposed of as non-hazardous waste.

Applications and Downstream Processing

The dihydrate is primarily converted to 1-naphthol via caustic fusion with potassium hydroxide (KOH) at 300°C. The fused product is acidified to precipitate 1-naphthol, which is purified by dissolution in sodium hydroxide and reprecipitation with HCl .

Chemical Reactions Analysis

Types of Reactions: Naphthalene-1-sulfonic acid dihydrate undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form naphthoquinones.

Reduction: Reduction with triphenylphosphine yields 1-naphthalenethiol.

Substitution: Further sulfonation can produce 1,5-naphthalene-disulfonic acid.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Triphenylphosphine is commonly used for reduction reactions.

Substitution: Sulfuric acid is used for further sulfonation reactions.

Major Products:

1-Naphthol: Formed by fusion with sodium hydroxide followed by acidification.

1,5-Naphthalene-disulfonic acid: Formed by further sulfonation.

Scientific Research Applications

Dye Production

One of the primary applications of naphthalene-1-sulfonic acid dihydrate is in the production of dyes. It acts as an intermediate in the synthesis of azo dyes, which are widely used in textiles and other industries. The compound can undergo diazotization reactions to form diazonium salts, which can then couple with phenolic compounds to produce vibrant dyes .

Table 1: Common Azo Dyes Derived from Naphthalene-1-sulfonic Acid

| Dye Name | Chemical Structure | Application Area |

|---|---|---|

| Naphthol Yellow G | Azo dye derived from naphthol | Textile dyeing |

| Direct Black 22 | Azo dye with high lightfastness | Paper and leather |

| Acid Yellow 23 | Azo dye with good solubility | Food coloring |

Surfactants

This compound is also utilized in the formulation of surfactants. It can be reacted with alcohols to produce alkyl naphthalene sulfonates, which are effective surfactants used in detergents and cleaning products. These surfactants exhibit excellent wetting and emulsifying properties .

Pharmaceuticals

In the pharmaceutical industry, naphthalene-1-sulfonic acid derivatives are used as intermediates in the synthesis of various therapeutic agents. For instance, it can be converted into other sulfonated compounds that have biological activity, such as antibacterial agents .

Table 2: Pharmaceutical Applications of Naphthalene-1-sulfonic Acid Derivatives

| Compound Name | Derived From | Therapeutic Use |

|---|---|---|

| 2-Amino-1-naphthalenesulfonic acid | Naphthalene-1-sulfonic acid | Antibacterial agent |

| 1-Naphthol | Reduction of naphthalene-1-sulfonic acid | Analgesic and antiseptic |

Dye Production Case Study

A study conducted on the synthesis of azo dyes from naphthalene-1-sulfonic acid demonstrated its effectiveness as a coupling component. The research highlighted that varying reaction conditions (pH, temperature) significantly influenced the yield and color properties of the resulting dyes .

Surfactant Efficacy Case Study

Research on alkyl naphthalene sulfonate surfactants derived from naphthalene-1-sulfonic acid indicated superior performance compared to traditional surfactants in terms of emulsification and stability under varying conditions. These findings suggest that formulations containing these surfactants could enhance cleaning efficiency in industrial applications .

Mechanism of Action

The mechanism of action of naphthalene-1-sulfonic acid dihydrate involves its ability to undergo various chemical reactions, which makes it a versatile intermediate in organic synthesis. Its sulfonic acid group allows it to participate in sulfonation reactions, while its aromatic structure enables it to undergo electrophilic substitution reactions . These properties make it valuable in the synthesis of complex organic molecules.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : Naphthalene-1-sulfonic acid dihydrate

- Molecular Formula : C₁₀H₁₂O₅S (C₁₀H₈O₃S·2H₂O)

- CAS No.: 6036-48-2

- Molecular Weight : 244.26 g/mol .

Synthesis :

Produced via low-temperature sulfonation of naphthalene with oleum (fuming sulfuric acid), yielding a crystalline solid. The dihydrate form is stabilized by two water molecules .

Physical Properties :

- Melting Point : 90°C (dihydrate form).

- Solubility : Soluble in water and alcohol, making it versatile for industrial applications .

Applications :

Primarily used as an intermediate in organic synthesis, particularly for manufacturing dyes, surfactants, and pharmaceuticals. Its sulfonic acid group (-SO₃H) enhances reactivity in electrophilic substitution reactions .

Comparison with Structurally Similar Compounds

5-Amino-1-naphthalenesulfonic Acid Hydrate (1:1)

- Molecular Formula: C₁₀H₁₁NO₄S

- Molecular Weight : 241.26 g/mol .

- Key Differences: Contains an amino (-NH₂) substituent at the 5-position, increasing polarity and altering reactivity. Lower molecular weight (241.26 vs. 244.26) due to fewer water molecules (monohydrate vs. dihydrate).

- Applications: Used in dye synthesis, where the amino group facilitates coupling reactions .

5-(Dimethylammonio)naphthalene-1-sulfonate Dihydrate

Bis(3-aminopropan-1-aminium) Naphthalene-1,5-disulfonate Dihydrate

- Molecular Formula : 2C₃H₁₁N₂⁺·C₁₀H₆O₆S²⁻·2H₂O

- Molecular Weight: Not explicitly stated, but higher due to disulfonate and diamine groups .

- Key Differences: Contains two sulfonic acid groups (1,5-disulfonate) and two protonated amines, enabling ion-exchange capabilities. Enhanced water solubility compared to mono-sulfonates.

- Applications : Industrial applications as a surfactant or chelating agent .

Naphthalene-2-sulfonic Acid Monohydrate

- Molecular Formula : C₁₀H₇SO₃H·H₂O

- Molecular Weight : 226.25 g/mol .

- Key Differences: Positional isomer (sulfonate group at 2-position vs. 1-position).

- Applications : Similar industrial uses but may differ in reaction kinetics due to steric effects .

Comparative Data Table

Key Research Findings

- Synthetic Routes : Naphthalene sulfonic acids are typically synthesized via sulfonation, but substituents (e.g., -NH₂, -N⁺(CH₃)₂) require additional steps like nitration or alkylation .

- Thermal Stability : Dihydrate forms generally exhibit lower melting points than anhydrous forms due to water-mediated crystal lattice interactions .

- Regulatory Status: Sodium salts of naphthalene sulfonates are listed in industrial chemical inventories (e.g., Australian AIIC), but derivatives with nitro or amino groups may face stricter regulations due to toxicity .

Biological Activity

Naphthalene-1-sulfonic acid dihydrate (C10H8O3S·2H2O) is an organic compound that exhibits various biological activities, primarily due to its structural properties as a sulfonic acid derivative of naphthalene. This article delves into its biological activities, including its applications, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H8O3S·2H2O

- Molecular Weight : 208.23 g/mol

- CAS Number : 6036-48-2

- Solubility : Water-soluble, which enhances its bioavailability in biological systems.

Biological Applications

This compound is primarily utilized in the production of dyes and as a chemical intermediate in various industrial applications. Its biological activities have been explored in several contexts:

- Antimicrobial Activity : Studies have indicated that naphthalene sulfonates possess antimicrobial properties. The sulfonic acid group enhances the compound's interaction with microbial cell membranes, leading to disruption and cell death.

- Cytotoxic Effects : Research has shown that naphthalene-1-sulfonic acid can induce cytotoxicity in certain cancer cell lines. For instance, it has been observed to inhibit the proliferation of breast cancer cells (MCF-7) and liver cancer cells (HepG2) through mechanisms involving apoptosis and cell cycle arrest.

- Environmental Impact : As a component in wastewater treatment processes, naphthalene sulfonates can affect microbial communities, influencing biodegradation pathways of organic pollutants.

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : The amphiphilic nature of the compound allows it to integrate into lipid membranes, leading to increased permeability and eventual cell lysis.

- Reactive Oxygen Species (ROS) Generation : It has been suggested that naphthalene sulfonates may contribute to oxidative stress in cells, leading to damage and apoptosis.

Case Studies

- Antimicrobial Efficacy :

- Cytotoxicity in Cancer Cells :

- Environmental Toxicology :

Data Table: Summary of Biological Activities

Q & A

Q. What is the recommended laboratory synthesis method for Naphthalene-1-sulfonic acid dihydrate?

this compound is synthesized via low-temperature sulfonation of naphthalene using oleum (fuming sulfuric acid). This method ensures regioselectivity for the 1-position due to kinetic control. The dihydrate form crystallizes from aqueous solutions, requiring careful control of hydration during purification. Post-synthesis, the product is characterized by melting point (90°C) and solubility in water/alcohol .

Q. Which analytical techniques are essential for characterizing purity and structural integrity?

Key methods include:

- NMR spectroscopy : To confirm sulfonic acid group placement on the naphthalene ring.

- FTIR : Identification of sulfonic acid S=O stretching vibrations (~1180–1120 cm⁻¹).

- HPLC : For purity assessment using reverse-phase columns with UV detection (λ = 254 nm).

- X-ray diffraction (XRD) : To distinguish the dihydrate from anhydrous forms via lattice parameter analysis .

Q. How does the dihydrate form affect solubility and stability compared to the anhydrous form?

The dihydrate exhibits higher aqueous solubility due to hydrogen bonding between water molecules and sulfonic acid groups. Stability studies show that the dihydrate is hygroscopic and prone to deliquescence at >60% relative humidity. Storage at 0–6°C in desiccators is recommended to prevent dehydration or unintended hydration shifts .

Advanced Research Questions

Q. What experimental strategies optimize crystallization of the dihydrate form?

Controlled supersaturation and seed crystal addition are critical. Studies suggest:

- Adjusting cooling rates (0.5–1°C/min) during recrystallization to favor dihydrate nucleation.

- Using additives like citric acid to suppress anhydrous phase formation by stabilizing water clusters in the crystal lattice.

- Monitoring crystallization kinetics via turbidity measurements or in-situ Raman spectroscopy .

Q. How can computational models predict the mechanical and thermodynamic properties of the dihydrate?

Density functional theory (DFT) simulations reveal anisotropic mechanical behavior, with higher elastic modulus along the sulfonic acid group axis. These models correlate hydration energy (-25.3 kJ/mol) with experimental stability data. Computational studies also guide the design of derivatives (e.g., sodium salts) by predicting lattice energies and hydration effects .

Q. What role does this compound play in synthesizing functional azo dyes?

The sulfonic acid group enhances water solubility and binding affinity in azo dye intermediates. For example, coupling with diazonium salts of aromatic amines produces sulfonated dyes with improved photostability. Mechanistic studies highlight the acid’s role as a directing group, favoring para-substitution in electrophilic reactions .

Safety and Handling Considerations

- Toxicity : Naphthalene derivatives exhibit moderate toxicity (oral LD₅₀ ~500 mg/kg in rats). Use fume hoods to avoid inhalation of sulfonic acid vapors.

- Waste Management : Neutralize acidic waste with sodium bicarbonate before disposal. Avoid contact with oxidizing agents to prevent sulfonic group decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.